2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole
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Description
The compound "2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, a PPh3-mediated cascade reaction has been utilized for the construction of imidazo[4,5-b]indole-2-thiones from 2-alkynylnitrobenzenes and thioureas, yielding products in high percentages under mild conditions . Additionally, 1-(methyldithiocarbonyl)imidazole has been shown to be an efficient transfer reagent for the synthesis of substituted thioureas . These methods highlight the versatility and efficiency of synthesizing imidazole derivatives, which could potentially be applied to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated using spectroscopic techniques and crystal structure analysis. For example, the crystal structure of 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole and its derivatives has been determined, revealing intermolecular interactions that contribute to the formation of a supramolecular network . These findings are crucial for understanding the molecular structure and potential interactions of "this compound".
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions, contributing to their diverse biological activities. The synthesis of 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives has been reported, involving the formation of multiple bonds in a one-pot reaction under metal-free conditions . This demonstrates the reactivity of imidazole derivatives and their potential for chemical modifications, which could be relevant for the chemical reactions analysis of "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For instance, the introduction of substituents can affect the biological activity, as seen in the hypertensive activity of 2-(2,3,5,6-tetramethylbenzyl)imidazoline derivatives . The presence of a tosyl group and a 4-methylbenzylthio moiety in "this compound" would likely impact its solubility, stability, and reactivity, which are important factors in its potential applications.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have shown activity against a group of phytopathogenic fungi, including botrytis cinerea, fusarium oxysporum, and aspergillus spp . Therefore, it can be inferred that this compound may also target similar organisms.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that the compound interacts with its targets through a process of nucleophilic substitution or free radical reactions . The compound’s benzylic position, which is resonance-stabilized, may play a crucial role in these reactions .
Biochemical Pathways
Given its potential antifungal activity, it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or ergosterol biosynthesis, leading to the inhibition of fungal growth .
Result of Action
The compound 2-((4-methylbenzyl)thio)-1-tosyl-4,5-dihydro-1H-imidazole has been found to exhibit interesting activity against certain phytopathogenic fungi . This suggests that the compound’s action results in the inhibition of fungal growth, potentially making it useful as an antifungal agent.
properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-1-(4-methylphenyl)sulfonyl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S2/c1-14-3-7-16(8-4-14)13-23-18-19-11-12-20(18)24(21,22)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFIGUHBCLYMGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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